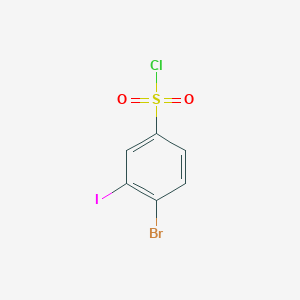
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea: is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methylisothiourea group at the 6th position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-quinoxalinyl)-S-methylisothiourea typically involves the following steps:
Bromination: The quinoxaline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Methylisothiourea Group: The brominated quinoxaline is then reacted with methylisothiourea under basic conditions to introduce the S-methylisothiourea group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The methylisothiourea group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or acetonitrile).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoxaline derivatives with various functional groups, while oxidation reactions can produce quinoxaline N-oxides.
Scientific Research Applications
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-6-quinoxalinyl)-S-methylisothiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-6-quinoxalinyl)guanidine: This compound has a guanidine group instead of a methylisothiourea group.
1-(5-Bromo-6-quinoxalinyl)thiourea: This compound has a thiourea group instead of a methylisothiourea group.
N-(2-Aminoethyl)-N’-(5-bromo-6-quinoxalinyl)thiourea: This compound has an aminoethyl group in addition to the thiourea group.
Uniqueness
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea is unique due to the presence of the S-methylisothiourea group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C10H9BrN4S |
|---|---|
Molecular Weight |
297.18 g/mol |
IUPAC Name |
methyl N'-(5-bromoquinoxalin-6-yl)carbamimidothioate |
InChI |
InChI=1S/C10H9BrN4S/c1-16-10(12)15-6-2-3-7-9(8(6)11)14-5-4-13-7/h2-5H,1H3,(H2,12,15) |
InChI Key |
RCLLZSCIPUJGRR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=C(C2=NC=CN=C2C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)



![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)



![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)

